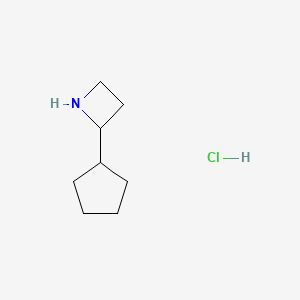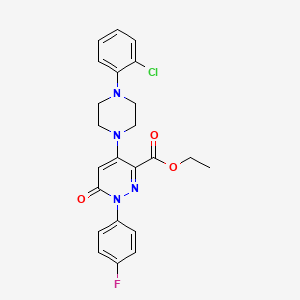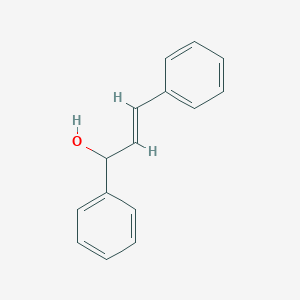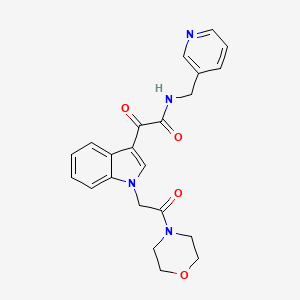
2-Cyclopentylazetidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kinetics and Mechanism of Hydrolysis
The study on the hydrolysis of cyclopentolate hydrochloride, which shares a cyclopentyl structure similar to 2-Cyclopentylazetidine hydrochloride, provides insights into the degradation kinetics of such compounds in alkaline solutions. The research utilized a reversed-phase HPLC assay to monitor the degradation, which was found to follow pseudo-first-order kinetics at 50°C. The degradation was significantly faster at higher pH values, leading to the formation of phenylacetic acid and α-(1-hydroxycyclopentyl)benzeneacetic acid as degradation products. The proposed mechanism suggests that α-(1-hydroxycyclopentyl)benzeneacetic acid is formed through normal ester hydrolysis, while phenylacetic acid formation involves a six-membered transition state facilitated by the hydroxyl group from the cyclopentanol moiety .
Inhibition of CTP Synthesis
Another compound with a cyclopentyl moiety, the cyclopentenyl analogue of cytidine (cCyd), was investigated for its mechanism of action in human colon carcinoma cells. The study found that cCyd is a potent inhibitor of cytidine triphosphate (CTP) synthesis, leading to a reduction in cell viability and inhibition of nucleic acid synthesis. The inhibition of CTP synthesis was rapid and preferential, with a half-life of 1 hour at a concentration of 10(-6)M. The reduction in CTP levels correlated with the inhibition of transcription of rRNA and, to a lesser extent, tRNA, without affecting DNA size. These findings suggest that compounds with a cyclopentyl structure, such as 2-Cyclopentylazetidine hydrochloride, could potentially influence nucleotide synthesis and have cytotoxic effects .
Luminescent Properties and Chemical Reactivity
Research on cyclometalated complexes containing a 2-(4-bromophenyl)pyridine moiety, which is structurally related to 2-Cyclopentylazetidine hydrochloride, revealed the synthesis and characterization of various palladium and iridium complexes. These complexes exhibited luminescent properties with emission peaks ranging from 390-543 nm in dichloromethane solution under UV irradiation. The study also explored the application of these complexes in coupling reactions, demonstrating their potential in facilitating the synthesis of biarylaldehydes and 6-aryl-2-ferrocenylquinolines. The findings indicate that compounds with cyclopentyl-related structures can have diverse chemical reactivity and potential applications in organic synthesis .
Aplicaciones Científicas De Investigación
Antiviral and Antileukemic Activities
A study focused on the synthesis and biological evaluation of 3'-acyl derivatives of 2,2'-anhydro-1-(beta-D-arabinofuranosyl)cytosine hydrochlorides showed significant antiviral and antileukemic activities. These compounds exhibited cytotoxicity against HeLa cells and showed activity against DNA viruses and leukemia in mice, suggesting potential for antiviral and anticancer applications (Hamamura et al., 1976).
Inhibition of HIV Replication
Another research effort revealed a compound, 2',3'-dideoxycytidine (ddC), as a potent inhibitor of human immunodeficiency virus (HIV) replication. The study highlighted the compound's delayed cytotoxicity in T lymphoblastic cell lines and its impact on mitochondrial DNA, providing insights into its mechanism and potential therapeutic applications (Chen & Cheng, 1989).
Broad-Spectrum Antiviral Activity
Carbocyclic cytidine (C-Cyd) was identified as a broad-spectrum antiviral agent, effective against various RNA and DNA viruses. The target enzyme for C-Cyd is CTP synthetase, crucial for RNA synthesis, suggesting its utility in treating viral infections (De Clercq et al., 1990).
Novel Chemical Synthesis Methods
Research on the one-electron oxidation of cerium(III) complexes with phenyliodine(III) dichloride offers innovative approaches to synthesizing chloro-functionalized (organo)cerium(IV) compounds. This method could be applicable in the synthesis of complex organic molecules, including those related to "2-Cyclopentylazetidine hydrochloride" (Dröse et al., 2010).
Anticancer Drug Development
5-Azacytidine, a cytidine analogue, has shown effectiveness in treating acute myelogenous leukemia through its action on nucleic acid metabolism. Its clinical success provides a model for developing similar compounds for therapeutic use (Von Hoff et al., 1976).
Safety And Hazards
Propiedades
IUPAC Name |
2-cyclopentylazetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-4-7(3-1)8-5-6-9-8;/h7-9H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHYNOPSAWUIMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentylazetidine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-chlorobenzenesulfonamide](/img/structure/B2554942.png)
![N-[(4-isobutyryl-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)methyl]-2-methyl-N-(4-methylphenyl)propanamide](/img/structure/B2554943.png)

![[4-(Trifluoromethyl)pyrimidin-2-yl]methanamine hydrochloride](/img/structure/B2554951.png)

![[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2554955.png)
![Methyl 3-{[(2,5-dimethylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2554956.png)
![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2554957.png)

![Methyl 2-[[4-benzyl-5-[[(2-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2554959.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2554961.png)

![4-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2554963.png)
